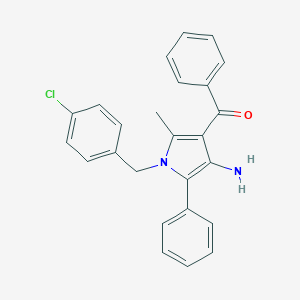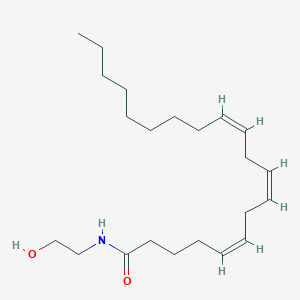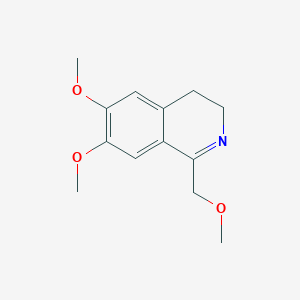
Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Overview
Description
“Methyl 2-(4-hydroxy-3-iodophenyl)acetate” is a chemical compound with the molecular formula C9H9IO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H9IO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 292.07 . The compound should be stored at room temperature .Scientific Research Applications
Organic Chemistry Experimentation
A study discusses an organic experiment design using a derivative of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, achieved through Grignard reaction with a yield of 55.3%. This experiment is suggested for use in undergraduate organic chemistry courses to enhance students' interest in scientific research and experimental skills (Min, 2015).
Production in Fungal Cultures
Research on Curvularia lunata, a fungus, led to the isolation of phenylacetic acid derivatives, including compounds structurally similar to methyl 2-(4-hydroxy-3-iodophenyl)acetate. These compounds were studied for antimicrobial and antioxidant activities (Varma et al., 2006).
Radiolabeling for SPECT Imaging
A study details the synthesis of (R,R)123I-QNB, a SPECT (Single Photon Emission Computed Tomography) imaging agent for cerebral muscarinic acetylcholine receptors, using a compound related to this compound. This agent has been used for imaging muscarinic receptors in Alzheimer's disease patients (Owens et al., 1992).
Electrochemical Reduction Studies
An electrochemical study involved the reduction of derivatives, including those similar to this compound. This study explored the production of 2H-1,4-benzothiazines and investigated the behaviors of related compounds (Sicker et al., 1995).
Safety and Hazards
The safety information for “Methyl 2-(4-hydroxy-3-iodophenyl)acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYIQILKQOKIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)



![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)

![4-(6-Methoxybenzo[b]thiophen-2-yl)phenol](/img/structure/B110082.png)




